![molecular formula C11H13NO4 B182839 2-[N-(carboxymethyl)-4-methylanilino]acetic acid CAS No. 28444-51-1](/img/structure/B182839.png)
2-[N-(carboxymethyl)-4-methylanilino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(carboxymethyl)-4-methylanilino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMMA, and it is a derivative of 4-methylaniline. CMMA has been extensively studied for its unique properties, including its ability to act as a chelating agent, its anti-inflammatory effects, and its potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of CMMA is not fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the production of inflammatory cytokines and chemokines. CMMA may also exert its chelating effects by binding to heavy metals and removing them from the body.
Biochemical and Physiological Effects:
CMMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and chelating properties, CMMA has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, CMMA has been shown to possess antimicrobial properties, making it useful in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMMA in lab experiments is its relatively low cost and easy availability. Additionally, CMMA is stable under a wide range of conditions, making it easy to handle in the lab. However, one of the limitations of using CMMA is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on CMMA. One area of interest is the development of new therapeutic applications for CMMA, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMA and its potential interactions with other compounds. Finally, there is a need for further studies on the potential toxicity of CMMA, particularly in the context of its use in medical applications.
Méthodes De Synthèse
The synthesis of CMMA involves the reaction of 4-methylaniline with chloroacetic acid, followed by hydrolysis of the resulting N-(carboxymethyl)-4-methylaniline. The final product is obtained by decarboxylation of the intermediate compound.
Applications De Recherche Scientifique
CMMA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CMMA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CMMA has been shown to exhibit chelating properties, making it useful in the treatment of heavy metal poisoning.
Propriétés
Numéro CAS |
28444-51-1 |
|---|---|
Nom du produit |
2-[N-(carboxymethyl)-4-methylanilino]acetic acid |
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-[N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-2-4-9(5-3-8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
QWFVBTNOBWBCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



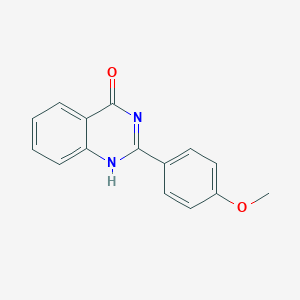
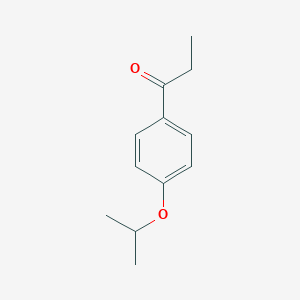
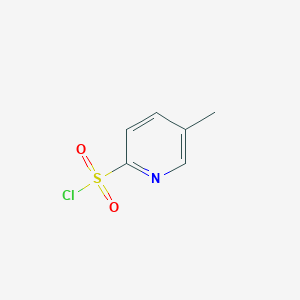
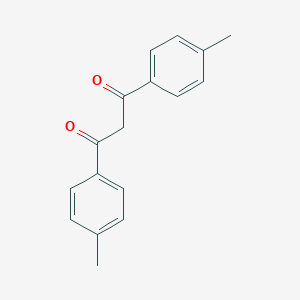
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
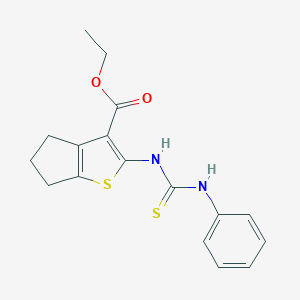
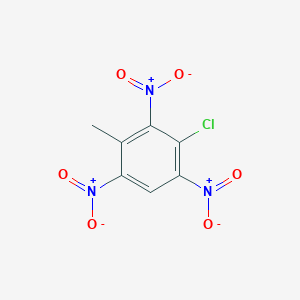
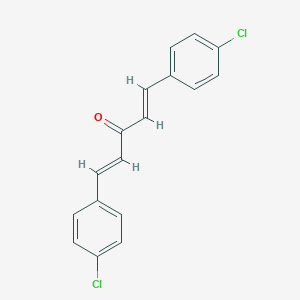
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)
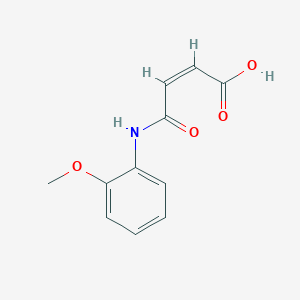
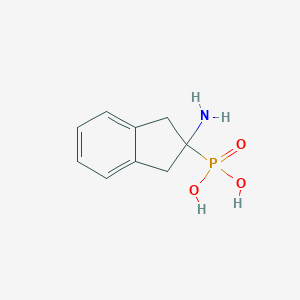
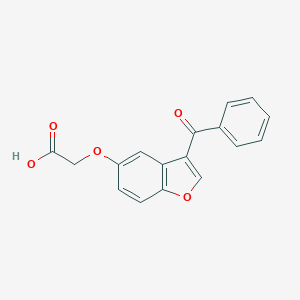
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)